N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 853312-51-3
VCID: VC16040935
InChI: InChI=1S/C20H17Cl2NO2/c1-13-17(22)6-3-7-18(13)23-20(24)11-9-16-8-10-19(25-16)14-4-2-5-15(21)12-14/h2-8,10,12H,9,11H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C20H17Cl2NO2
Molecular Weight: 374.3 g/mol

N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide

CAS No.: 853312-51-3

Cat. No.: VC16040935

Molecular Formula: C20H17Cl2NO2

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide - 853312-51-3

Specification

CAS No. 853312-51-3
Molecular Formula C20H17Cl2NO2
Molecular Weight 374.3 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]propanamide
Standard InChI InChI=1S/C20H17Cl2NO2/c1-13-17(22)6-3-7-18(13)23-20(24)11-9-16-8-10-19(25-16)14-4-2-5-15(21)12-14/h2-8,10,12H,9,11H2,1H3,(H,23,24)
Standard InChI Key RSBCPVMFNZFUPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C18H14Cl2NO2

  • Molecular Weight: Approximately 348.22 g/mol

Structural Components

  • Core Functional Groups:

    • A furan ring substituted with a chlorophenyl group.

    • An amide group (-CONH-) linked to a chlorinated methylphenyl moiety.

  • Chlorine Substitution:

    • Two chlorine atoms are present: one on the methylphenyl ring and one on the chlorophenyl ring.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Furan Ring Functionalization:

    • Incorporation of the 3-chlorophenyl group onto the furan ring.

  • Amide Bond Formation:

    • Reaction between a carboxylic acid derivative (e.g., acyl chloride) and an amine derived from 3-chloro-2-methylphenylamine.

  • Chlorination:

    • Introduction of chlorine atoms at specific positions on the aromatic rings, typically via electrophilic substitution.

Pharmaceutical Research

Compounds containing furan rings and amide functionalities often exhibit biological activity, such as:

  • Anti-inflammatory properties

  • Anticancer potential

  • Antimicrobial effects

While no specific studies were found for this compound, its structural similarity to bioactive molecules suggests it may be explored for drug discovery.

Material Science

The dual aromatic systems and amide linkage could make this compound useful in designing organic semiconductors or other functional materials.

Table: Comparison of Related Compounds

Compound NameFunctional GroupsReported Activity
N-[5-(4-Chlorophenyl)furan-2-yl]acetamideFuran, AmideAnticancer potential
5-(3-Chloro-4-methylphenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamideFuran, CarboxamideAntimicrobial activity

Research Gaps and Future Directions

  • Biological Screening:

    • Conduct in vitro assays to evaluate anticancer, antimicrobial, or anti-inflammatory properties.

  • Toxicity Studies:

    • Assess cytotoxicity to determine its safety profile.

  • Computational Studies:

    • Use molecular docking to predict interactions with biological targets.

This detailed overview highlights the structural features and potential applications of N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide while identifying areas for further research.

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